1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropane-1-carboxamide hydrochloride 1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropane-1-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20340071
InChI: InChI=1S/C9H14N2O3S.ClH/c1-2-6-5-9(6,10)8(12)11-15(13,14)7-3-4-7;/h2,6-7H,1,3-5,10H2,(H,11,12);1H
SMILES:
Molecular Formula: C9H15ClN2O3S
Molecular Weight: 266.75 g/mol

1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropane-1-carboxamide hydrochloride

CAS No.:

Cat. No.: VC20340071

Molecular Formula: C9H15ClN2O3S

Molecular Weight: 266.75 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropane-1-carboxamide hydrochloride -

Specification

Molecular Formula C9H15ClN2O3S
Molecular Weight 266.75 g/mol
IUPAC Name 1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide;hydrochloride
Standard InChI InChI=1S/C9H14N2O3S.ClH/c1-2-6-5-9(6,10)8(12)11-15(13,14)7-3-4-7;/h2,6-7H,1,3-5,10H2,(H,11,12);1H
Standard InChI Key NOTUPEVLPBDITL-UHFFFAOYSA-N
Canonical SMILES C=CC1CC1(C(=O)NS(=O)(=O)C2CC2)N.Cl

Introduction

1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropane-1-carboxamide hydrochloride is a cyclopropane-derived organic compound with potential applications in pharmaceutical research. Its molecular complexity and functional groups make it a candidate for intermediate roles in drug development, particularly in antiviral therapies. Below is a structured analysis of its chemical identity, synthesis, and research relevance.

Research Applications and Findings

Pharmaceutical Intermediate

The compound’s structural analogs, such as 1-amino-2-vinylcyclopropane carboxylic acid derivatives, are critical intermediates in hepatitis C virus (HCV) protease inhibitors. For example:

  • Optically active isomers (e.g., (1R,2S)-configuration) are precursors to drugs targeting HCV NS3/4A protease .

  • Derivatives exhibit high antiviral activity and have been explored in clinical candidates .

Stereochemical Significance

The (1R,2S)-isomer (PubChem CID 23595124) highlights the importance of stereochemistry in biological activity. Enzymatic or chemical resolution methods are employed to isolate active enantiomers .

PropertyValueSource
Molecular FormulaC9H15ClN2O3S\text{C}_9\text{H}_{15}\text{ClN}_2\text{O}_3\text{S}
Molecular Weight266.75 g/mol
SMILESC=CC1CC1(C(=O)NS(=O)(=O)C2CC2)N.Cl\text{C=CC1CC1(C(=O)NS(=O)(=O)C2CC2)N.Cl}
PubChem CID23595124
Stereoisomer Relevance(1R,2S)-isomer linked to HCV research

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